1-(2-(1,2,4-Triazol-1-yl)-2-deoxy-beta-D-xylofuranosyl)thymine
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Overview
Description
1-(2-(1,2,4-Triazol-1-yl)-2-deoxy-beta-D-xylofuranosyl)thymine is a synthetic nucleoside analog that incorporates a 1,2,4-triazole moiety into its structure. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies. The presence of the 1,2,4-triazole ring is known to impart unique biological activities, making this compound a valuable candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1,2,4-Triazol-1-yl)-2-deoxy-beta-D-xylofuranosyl)thymine typically involves the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazines and nitriles under basic conditions.
Thymine incorporation: The final step involves the coupling of the glycosylated triazole with thymine, which can be facilitated by various coupling agents and catalysts.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(1,2,4-Triazol-1-yl)-2-deoxy-beta-D-xylofuranosyl)thymine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form oxides.
Reduction: Reduction reactions can modify the triazole ring or the sugar moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
1-(2-(1,2,4-Triazol-1-yl)-2-deoxy-beta-D-xylofuranosyl)thymine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-(1,2,4-Triazol-1-yl)-2-deoxy-beta-D-xylofuranosyl)thymine involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. The triazole ring interacts with biological receptors through hydrogen-bonding and dipole interactions, leading to inhibition of key enzymes involved in nucleic acid metabolism . This disruption can result in the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-(2-(1,2,4-Triazol-1-yl)-2-deoxy-beta-D-ribofuranosyl)thymine
- 1-(2-(1,2,4-Triazol-1-yl)-2-deoxy-beta-D-arabinofuranosyl)thymine
- 1-(2-(1,2,4-Triazol-1-yl)-2-deoxy-beta-D-glucofuranosyl)thymine
Comparison: 1-(2-(1,2,4-Triazol-1-yl)-2-deoxy-beta-D-xylofuranosyl)thymine is unique due to its specific sugar moiety, which can influence its biological activity and pharmacokinetic properties. Compared to its analogs, this compound may exhibit different levels of potency, selectivity, and stability, making it a valuable candidate for further research .
Properties
CAS No. |
124355-35-7 |
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Molecular Formula |
C12H15N5O5 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(1,2,4-triazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N5O5/c1-6-2-16(12(21)15-10(6)20)11-8(17-5-13-4-14-17)9(19)7(3-18)22-11/h2,4-5,7-9,11,18-19H,3H2,1H3,(H,15,20,21)/t7-,8-,9+,11-/m1/s1 |
InChI Key |
ZKWBGZVKUJRYAY-SDNRWEOFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)N3C=NC=N3 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)N3C=NC=N3 |
Origin of Product |
United States |
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